Esculentoside H

カタログ番号 B191200

CAS番号:

66656-92-6

分子量: 989.1 g/mol

InChIキー: UQCUBQIHIKJPHI-IEGHAIBGSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

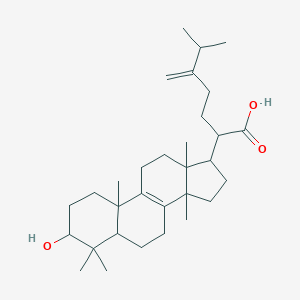

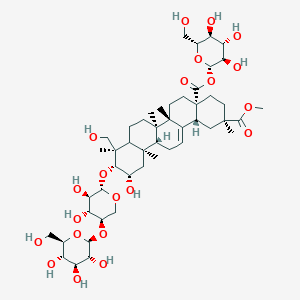

Esculentoside H (EsH) is a saponin isolated from the root extract of the perennial plant Phytolacca esculenta . It has been found to have anti-tumor activity, which is related to its capacity for TNF release .

Synthesis Analysis

Esculentosides and related phytolaccosides are a group of oleanene-type saponins isolated from plants of the Phytolaccaceae family, essentially Phytolacca esculenta . They offer a diversity of glycosylated compounds, including molecules with a mono-, di- or tri-saccharide unit at position C-3, and with or without a glucose residue at position C-28 . The esculentosides, which derive essentially from the sapogenin jaligonic acid or its 30-methyl ester phytolaccagenin, exhibit anti-inflammatory, antifungal, and anticancer activities .Molecular Structure Analysis

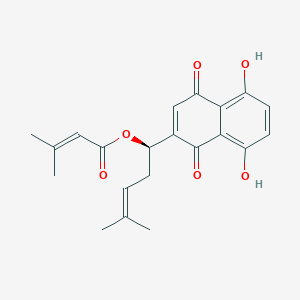

The molecular formula of Esculentoside H is C48H76O21 . It has a molecular weight of 989.1 g/mol . The structural relationship between the compounds and their sapogenin precursors has been studied .Chemical Reactions Analysis

The pharmacological properties of the main esculentosides, such as ES-A, -B, and -H, have been analyzed to highlight their mode of action and potential targets . ES-A is a potent inhibitor of the release of cytokines and this anti-inflammatory activity contributes to the anticancer effects observed in vitro and in vivo .科学的研究の応用

Anti-inflammatory Effects

- Esculentoside B, a related compound to Esculentoside H, demonstrates anti-inflammatory capabilities by inhibiting the JNK pathway and downstream NF-κB signaling in macrophage cells. This suggests a potential for Esculentoside H in similar applications (Abekura et al., 2019).

Protective Role in Radiation-Induced Dermatitis and Fibrosis

- Esculentoside A, another compound from the same family as Esculentoside H, shows protective effects against radiation-induced skin and fibrovascular toxicity, hinting at the possibility of Esculentoside H having similar benefits (Xiao et al., 2006).

Anticancer Properties

- Esculentoside A has been found to inhibit the proliferation, colony formation, migration, and invasion of human colorectal cancer cells, suggesting a potential for Esculentoside H in cancer research (Momenah et al., 2023).

Effect on Cytokine Production

- Research on Esculentoside A indicates its ability to influence the production of cytokines such as interleukin-1 and prostaglandin E2, which may also be a relevant field of study for Esculentoside H (Xiao et al., 2004).

Inhibitory Effects on Tumor Necrosis Factor

- A study on Esculentoside H itself shows that it induces the release of tumor necrosis factor from murine peritoneal macrophages, suggesting its potential in anti-tumor mechanisms (Hu et al., 1993).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H76O21/c1-43(41(61)63-6)11-13-48(42(62)69-40-36(60)33(57)30(54)25(18-50)66-40)14-12-46(4)21(22(48)15-43)7-8-28-44(2)16-23(52)37(45(3,20-51)27(44)9-10-47(28,46)5)68-38-34(58)31(55)26(19-64-38)67-39-35(59)32(56)29(53)24(17-49)65-39/h7,22-40,49-60H,8-20H2,1-6H3/t22-,23-,24+,25+,26+,27+,28+,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,43-,44-,45-,46+,47+,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCUBQIHIKJPHI-PMUXBYKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H76O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701101662 | |

| Record name | 28-β-D-Glucopyranosyl 29-methyl (2β,3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-2,23-dihydroxyolean-12-ene-28,29-dioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701101662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

989.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Esculentoside H | |

CAS RN |

66656-92-6 | |

| Record name | 28-β-D-Glucopyranosyl 29-methyl (2β,3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-2,23-dihydroxyolean-12-ene-28,29-dioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66656-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 28-β-D-Glucopyranosyl 29-methyl (2β,3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-2,23-dihydroxyolean-12-ene-28,29-dioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701101662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

48

Citations

… Antitumor activity of esculentoside H (ES-H) in models of colon cancer in vitro and in vivo (Ha et al., 2019). The compound blocks the nuclear transport of the transcription factor NFκB, …

Number of citations: 15

www.sciencedirect.com

… Many related compounds, such as esculentoside H, have been shown to block the NF-kB … Previously, migration and invasion of colon cancer cells were inhibited by esculentoside H [14]…

Number of citations: 2

www.hindawi.com

A water‐soluble saponin, Esculentoside H (EsH), 3‐O‐(O‐β‐d‐glucopyranosyl‐(1→4)‐β‐d‐xylopyranosyl)‐28‐β‐d‐glucopyranosylphytolaccagenin has been isolated and purified from …

Number of citations: 23

onlinelibrary.wiley.com

… Other types of Esculentosides such as Esculentoside A, Esculentoside C, Esculentoside E, Esculentoside F, Esculentoside H and Esculentoside T have also been included in …

Number of citations: 16

www.sciencedirect.com

Effect of esculentoside H (EH) on release of tumor necrosis factor (TNF) from murine peritoneal macrophage (Mphi) in vitro was studied. The results showed that EH (12.5-200 …

Number of citations: 7

europepmc.org

… Likewise, esculentoside H suppressed cancer migration … triterpenoids, such as esculentoside H, esculentoside T, … A, esculentoside B, esculentoside H, esculentoside T, phytolaccagenic …

Number of citations: 6

analyticalsciencejournals.onlinelibrary.wiley.com

… ng/mL to 1,000 ng/mL for esculentoside H, from 1 ng/mL to 1,000 … for blood were 0.1 ng/mL for esculentoside H, 0.25 ng/mL for … The estimated LOD and LLOQ values for esculentoside H …

Number of citations: 9

www.sciencedirect.com

A new triterpene (1), named jaligonic acid B, together with three known triterpenoids, jaligonic acid (2), esculentoside H (3), and esculentoside B (4), was isolated from the roots of …

Number of citations: 7

link.springer.com

… A further investigation of the saponin fraction from this plant has led to the isolation of a new water-soluble saponin, esculentoside H. In pharmacological experiments esculentoside H …

Number of citations: 24

www.thieme-connect.com

The effect of esclentoside H (EH) on teh productions of IL-3 and IL-6 from ConA induced mouse spleen cells was investigated by means of MTT method, and the expression levels of IL-…

Number of citations: 0

europepmc.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)